3-(3-Cyano-2-fluorophenyl)-5-trifluoromethylbenzoic acid, 95%
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Overview
Description
3-(3-Cyano-2-fluorophenyl)-5-trifluoromethylbenzoic acid, 95% (3-CF-5-TFMB) is a fluorinated benzoic acid derivative that is used in a variety of scientific and industrial applications. It is a colorless, crystalline solid with a melting point of 151-153°C. 3-CF-5-TFMB has been used as a reagent in organic synthesis, as a catalyst in organic reactions, and as a corrosion inhibitor in aqueous solutions. It is also used as a photoresist in the semiconductor industry and as a stabilizer in the production of polymers and plastics.
Scientific Research Applications
3-(3-Cyano-2-fluorophenyl)-5-trifluoromethylbenzoic acid, 95% has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in organic reactions, and as a corrosion inhibitor in aqueous solutions. It has also been used as a photoresist in the semiconductor industry and as a stabilizer in the production of polymers and plastics.
In addition, 3-(3-Cyano-2-fluorophenyl)-5-trifluoromethylbenzoic acid, 95% has been used in a variety of biological and medical research applications. It has been used as an inhibitor of enzymes such as cyclooxygenase-2 (COX-2) and as a ligand for binding to proteins. It has also been used to study the structure and function of proteins, as well as to study the effects of drugs on cells.
Mechanism of Action
The mechanism of action of 3-(3-Cyano-2-fluorophenyl)-5-trifluoromethylbenzoic acid, 95% is not well understood. However, it is thought to act as an inhibitor of enzymes such as cyclooxygenase-2 (COX-2). It has also been suggested that 3-(3-Cyano-2-fluorophenyl)-5-trifluoromethylbenzoic acid, 95% may act as a ligand for binding to proteins, which could explain its effects on cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3-Cyano-2-fluorophenyl)-5-trifluoromethylbenzoic acid, 95% are not well understood. However, it has been suggested that 3-(3-Cyano-2-fluorophenyl)-5-trifluoromethylbenzoic acid, 95% may act as an inhibitor of enzymes such as cyclooxygenase-2 (COX-2) and as a ligand for binding to proteins. This could explain its effects on cells, as well as its potential therapeutic effects.
Advantages and Limitations for Lab Experiments
3-(3-Cyano-2-fluorophenyl)-5-trifluoromethylbenzoic acid, 95% has several advantages for use in laboratory experiments. It is a colorless, crystalline solid with a melting point of 151-153°C, making it easy to handle and store. It is also relatively inexpensive and readily available.
However, 3-(3-Cyano-2-fluorophenyl)-5-trifluoromethylbenzoic acid, 95% also has some limitations. It is not very soluble in water, making it difficult to use in aqueous solutions. It is also not very stable in light and air, which can lead to degradation over time.
Future Directions
There are a number of potential future directions for research on 3-(3-Cyano-2-fluorophenyl)-5-trifluoromethylbenzoic acid, 95%. These include further study of its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. Additionally, further research could be done to develop new synthetic methods for producing 3-(3-Cyano-2-fluorophenyl)-5-trifluoromethylbenzoic acid, 95%, as well as to improve its stability and solubility. Finally, further research could also be done to explore its potential applications in other industries, such as the food and beverage industry.
Synthesis Methods
3-(3-Cyano-2-fluorophenyl)-5-trifluoromethylbenzoic acid, 95% can be synthesized through the reaction of 3-cyano-2-fluorophenol and trifluoromethanesulfonic anhydride in acetonitrile. This reaction is carried out at room temperature and yields a 95% pure product. The reaction is as follows:
3-Cyano-2-fluorophenol + Trifluoromethanesulfonic anhydride → 3-(3-Cyano-2-fluorophenyl)-5-trifluoromethylbenzoic acid, 95%
properties
IUPAC Name |
3-(3-cyano-2-fluorophenyl)-5-(trifluoromethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7F4NO2/c16-13-8(7-20)2-1-3-12(13)9-4-10(14(21)22)6-11(5-9)15(17,18)19/h1-6H,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCNKOVZLHPTKPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7F4NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00689854 |
Source
|
Record name | 3'-Cyano-2'-fluoro-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00689854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261960-08-0 |
Source
|
Record name | 3'-Cyano-2'-fluoro-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00689854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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